2-Bromo-4-hydroxy-5-methoxybenzonitrile (CAS 161196-87-8): A Comprehensive Technical Guide for Advanced Pharmacophore Synthesis
2-Bromo-4-hydroxy-5-methoxybenzonitrile (CAS 161196-87-8): A Comprehensive Technical Guide for Advanced Pharmacophore Synthesis
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, highly targeted therapeutics relies heavily on versatile, multi-functionalized building blocks. 2-Bromo-4-hydroxy-5-methoxybenzonitrile (CAS 161196-87-8) is a premier tetra-substituted benzene derivative that serves as a critical intermediate in the synthesis of kinase inhibitors, PROTACs (Proteolysis Targeting Chimeras), and other targeted oncology agents. As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a deep mechanistic understanding of this molecule's reactivity, alongside field-proven, self-validating protocols for its synthetic diversification.
Molecular Architecture & Physicochemical Profiling
The synthetic utility of 2-Bromo-4-hydroxy-5-methoxybenzonitrile stems from its precise substitution pattern. Each functional group on the aromatic ring is strategically positioned to allow orthogonal reactivity, enabling step-wise functionalization without the need for excessive protecting group manipulations.
Quantitative Physicochemical Data
Table 1: Key physicochemical and structural properties of 2-Bromo-4-hydroxy-5-methoxybenzonitrile[1].
| Property | Value |
| CAS Number | 161196-87-8 |
| Molecular Formula | C8H6BrNO2 |
| Molecular Weight | 228.04 g/mol |
| SMILES String | COC1=C(O)C=C(Br)C(C#N)=C1 |
| InChI Key | SYAGVBJCSTZHSI-UHFFFAOYSA-N |
| Physical Form | Solid |
| PubChem Substance ID | 329830324 |
Structural Causality in Synthetic Design
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C2-Bromine (Halogen): Positioned ortho to the strongly electron-withdrawing nitrile group, this bromine is highly activated for oxidative addition by Palladium(0) species. It is the primary site for[2] or Buchwald-Hartwig aminations to build extended biaryl or heteroaryl systems.
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C4-Hydroxyl (Phenol): Acts as a potent nucleophile. Because of the electron-withdrawing nature of the para-nitrile group, the phenolic proton is relatively acidic. This allows for mild O-alkylation or [3] to attach solubilizing chains or PROTAC linkers (e.g., PEG chains).
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C5-Methoxy (Ether): Provides critical steric bulk and electron density to the ring, stabilizing transition states during cross-coupling and influencing the binding affinity of the final drug molecule in kinase active sites.
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C1-Nitrile (Cyano): Serves a dual purpose. Electronically, it activates the ring for coupling. Synthetically, it acts as a versatile handle that can be reduced to a primary amine, hydrolyzed to an amide, or reacted with an azide to form a tetrazole pharmacophore.
Synthetic Diversification & Pathway Mapping
The orthogonal reactivity of CAS 161196-87-8 allows chemists to branch out into multiple structural classes from a single starting material.
Fig 1. Synthetic diversification pathways of CAS 161196-87-8 in drug discovery.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Causality is explained for every reagent choice, ensuring that researchers understand why the chemistry works, not just how to perform it.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2
Objective & Causality: The goal is to install an aryl or heteroaryl group at the C2 position. We utilize Pd(dppf)Cl₂ as the catalyst because its bidentate phosphine ligand (dppf) provides a wide bite angle, which accelerates the reductive elimination step and prevents unwanted dehalogenation of the electron-deficient ring[4]. Potassium carbonate (K₂CO₃) is selected as a mild base to activate the boronic acid via the formation of a reactive boronate complex without hydrolyzing the sensitive nitrile group[2].
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-4-hydroxy-5-methoxybenzonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).
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Solvent Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Crucial Step: Degas the mixture by sparging with Argon for 15 minutes. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.
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Reaction: Heat the mixture to 85 °C under an Argon atmosphere for 12–16 hours. Monitor the consumption of the bromide via TLC (Hexanes/EtOAc 3:1).
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Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify via flash column chromatography on silica gel.
Validation & Quality Control:
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LC-MS: The mass spectrum should show a shift corresponding to the loss of bromine (-79 Da) and the addition of the aryl group. The characteristic 1:1 isotopic doublet of the bromine atom will disappear.
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¹H NMR: The singlet corresponding to the C3 proton on the starting material will shift upfield due to the shielding cone of the newly attached biaryl system.
Protocol B: Mitsunobu Reaction at C4 for Linker Attachment
Objective & Causality: To attach a complex alcohol (e.g., a PEGylated PROTAC linker) to the C4-phenol. The [3] is chosen over standard Williamson ether synthesis because it operates under strictly neutral conditions, preventing the base-catalyzed hydrolysis of the nitrile group or unwanted side reactions at the C2-bromine. Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its superior safety profile and higher thermal stability[5].
Step-by-Step Methodology:
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Preparation: To a dry round-bottom flask under Argon, add 2-Bromo-4-hydroxy-5-methoxybenzonitrile (1.0 eq), the primary or secondary alcohol (1.2 eq), and Triphenylphosphine (PPh₃) (1.5 eq).
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Solvation & Cooling: Dissolve the reagents in anhydrous THF (0.1 M). Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling is essential to control the exothermic formation of the betaine intermediate and prevent the premature degradation of DIAD[5].
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Activation: Add DIAD (1.5 eq) dropwise over 10 minutes. The solution will typically turn pale yellow.
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Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 6–8 hours. The formation of a white precipitate (Triphenylphosphine oxide, TPPO) indicates reaction progress[5].
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Workup & Purification: Concentrate the mixture under reduced pressure. Resuspend the crude residue in cold diethyl ether and filter to remove the bulk of the TPPO byproduct. Purify the filtrate via flash chromatography.
Validation & Quality Control:
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TLC: The product will be significantly less polar than the starting phenol.
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¹H NMR: Disappearance of the broad phenolic -OH singlet (~9.5 ppm in DMSO-d6) and the appearance of new aliphatic multiplets corresponding to the ether-linked chain.
Application in Targeted Therapeutics (Kinase Inhibition)
Derivatives synthesized from the 2-Bromo-4-hydroxy-5-methoxybenzonitrile core are frequently evaluated as competitive inhibitors for Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). By substituting the C2 position with a hinge-binding heteroaryl motif and extending the C4 position into the solvent-exposed channel, these molecules can potently block ATP binding.
This competitive inhibition halts the autophosphorylation of the receptor, thereby downregulating downstream survival cascades (such as the PI3K/AKT/mTOR pathway) and ultimately inducing apoptosis in malignant cells.
Fig 2. Downstream signaling cascade modulation by targeted kinase inhibitors.
References
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Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]
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Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL: [Link]
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Title: Mitsunobu reaction - Organic Synthesis Protocols Source: Organic-Synthesis.com URL: [Link]
Sources
- 1. 161196-87-8|2-Bromo-4-hydroxy-5-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. organic-synthesis.com [organic-synthesis.com]
